![molecular formula C17H17N3O4S B7536843 N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)
N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide
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Overview
Description
N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide, also known as MO-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. MO-1 is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide has been shown to inhibit the reuptake of dopamine and serotonin, which can lead to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
Research has shown that N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide has a number of biochemical and physiological effects in the body. For example, N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improvements in mood and overall well-being. Additionally, N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide has been shown to have antioxidant properties, which may help to protect against oxidative damage in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide has been shown to have a wide range of potential applications in scientific research. However, one of the limitations of using N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for research on N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide. For example, researchers could investigate the potential use of N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide in the treatment of neurological disorders, such as depression and anxiety. Additionally, researchers could explore the potential use of N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide as an antioxidant and investigate its potential applications in the treatment of conditions associated with oxidative stress. Finally, researchers could investigate the mechanism of action of N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide in more detail, in order to gain a better understanding of how it modulates neurotransmitter activity in the brain.
Synthesis Methods
The synthesis of N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide involves a multi-step process that includes the reaction of 4-methoxybenzyl chloride with sodium azide to yield 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid. This intermediate is then reacted with N-methylbenzenesulfonamide to yield the final product, N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide.
Scientific Research Applications
N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. Research has shown that N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide has the ability to modulate the activity of certain neurotransmitters, including dopamine and serotonin. This makes N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide a promising candidate for the treatment of various neurological disorders, including depression and anxiety.
properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-20(25(21,22)15-6-4-3-5-7-15)12-16-18-19-17(24-16)13-8-10-14(23-2)11-9-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFACDGBUYNDLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide |
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